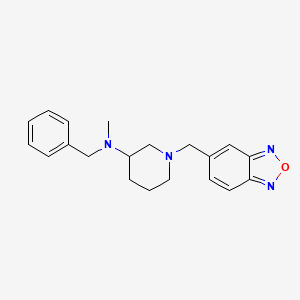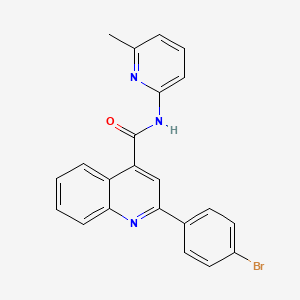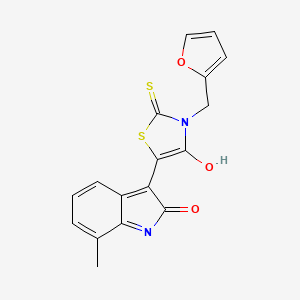![molecular formula C18H18N4O2S B5953228 N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B5953228.png)
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxy-5-methylbenzaldehyde with an amine to form a Schiff base.
Thioether Formation: The Schiff base is then reacted with a thiol compound, such as 2-mercapto-1-methylbenzimidazole, under basic conditions to form the thioether linkage.
Final Assembly: The final step involves the coupling of the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The Schiff base can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-methylphenyl)-1-naphthamide
- N-(2-hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate
Uniqueness
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide is unique due to its combination of a Schiff base, thioether linkage, and benzimidazole moiety. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-7-8-16(23)13(9-12)10-19-21-17(24)11-25-18-20-14-5-3-4-6-15(14)22(18)2/h3-10,23H,11H2,1-2H3,(H,21,24)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOODRMRPBSEUQX-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5953152.png)
![2-[1-cyclohexyl-4-(3-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5953155.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5953158.png)

![ethyl 3-benzyl-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B5953180.png)

![3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5953198.png)
![N-[[1-[2-(benzotriazol-2-yl)acetyl]piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5953203.png)
![2-oxo-1-phenyl-2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}ethanone](/img/structure/B5953206.png)
![2-[4-(4-ethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5953237.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B5953242.png)


![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5953259.png)
